2-(benzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S/c18-12(9-23(19,20)10-5-2-1-3-6-10)15-14-17-16-13(22-14)11-7-4-8-21-11/h1-8H,9H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTNDPQOYQDXDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.
Attachment of the benzenesulfonyl group: This step involves sulfonylation, where a benzenesulfonyl chloride reacts with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
2-(benzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The furan and oxadiazole rings may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared to analogs with modifications in the oxadiazole substituents, acetamide linkage, and aromatic systems. Key examples include:
Table 1: Structural and Pharmacological Comparison
Pharmacological Implications
- Antifungal Activity : LMM11, a benzamide analog, demonstrated efficacy against Candida albicans due to its sulfamoyl group and furan-oxadiazole core, suggesting that sulfonamide/sulfamoyl groups enhance antifungal properties .
- Enzyme Inhibition : Compound 8t () showed inhibition of lipoxygenase (LOX) and α-glucosidase, likely due to the indole moiety’s electron-rich structure, contrasting with the target compound’s benzenesulfonyl group, which may favor different enzyme interactions .
- Anticancer Potential: Analogs like 2-(2-fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]thiadiazol-2-yl}acetamide () exhibited cytotoxicity (IC₅₀ = 1.8 µM on Caco-2 cells), highlighting the impact of fluorinated substituents on activity .
Substituent Effects on Physicochemical Properties
- Furan vs.
- Sulfonyl vs. Sulfanyl : The benzenesulfonyl group in the target compound may improve metabolic stability compared to sulfanyl-linked analogs (), which are more prone to oxidation .
- Bioisosteric Replacements : Substituting the oxadiazole with thiadiazole (–16) alters ring electronegativity, affecting binding to enzymes like thioredoxin reductase .
Biological Activity
The compound 2-(benzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring and subsequent sulfonylation. The following general synthetic route can be employed:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving furan derivatives and suitable precursors.
- Sulfonylation : The introduction of the benzenesulfonyl group is performed using sulfonyl chlorides in an appropriate solvent under controlled conditions.
- Final Acetylation : The final step involves the acetylation of the amine group to yield the target compound.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with oxadiazole moieties exhibit significant antimicrobial properties. A study reported that derivatives similar to this compound demonstrated effective inhibition against several bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 64 to 512 µg/mL for various derivatives .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 64 | Antibacterial |
| Compound B | 128 | Antifungal |
| Compound C | 256 | Antiviral |
Anticancer Activity
The anticancer potential of this compound has also been evaluated. In vitro studies revealed that it exhibits cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed promising results against human pancreatic and gastric cancer cell lines .
Table 2: Cytotoxicity Against Cancer Cell Lines
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The presence of electron-donating or electron-withdrawing groups significantly influences its activity:
- Electron-donating Groups : Such as -OCH₃ or -OH at specific positions enhance anticancer and antioxidant activities.
- Electron-withdrawing Groups : Chlorine or bromine substituents at para positions have been shown to increase antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Case Studies
Several studies have investigated the biological effects of this compound and its derivatives:
- Zebrafish Embryo Toxicity Study : A recent study assessed the toxicity of various benzamide derivatives in zebrafish embryos, revealing that certain modifications could reduce toxicity while maintaining antimicrobial activity .
- In Vivo Efficacy Tests : Animal model studies demonstrated that compounds similar to this one could effectively inhibit tumor growth in xenograft models, supporting their potential as therapeutic agents .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 2-(benzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide?
The synthesis typically involves multi-step reactions starting with the formation of the 1,3,4-oxadiazole core. A common approach includes:
- Step 1 : Condensation of furan-2-carboxylic acid hydrazide with a benzenesulfonylacetic acid derivative to form a thiosemicarbazide intermediate.
- Step 2 : Cyclization using phosphorus oxychloride (POCl₃) or other dehydrating agents to generate the 1,3,4-oxadiazole ring .
- Step 3 : Sulfonation at the 2-position using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Key challenges include optimizing reaction temperatures (e.g., 90–110°C for cyclization) and avoiding over-sulfonation by controlling stoichiometry. Characterization via -NMR and IR confirms the acetamide linkage and sulfonyl group .
Basic: How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Nuclear Magnetic Resonance (NMR) : -NMR should show peaks for the furan protons (δ 6.3–7.2 ppm), oxadiazole-linked CH₂ (δ 3.8–4.2 ppm), and benzenesulfonyl aromatic protons (δ 7.5–8.1 ppm). -NMR confirms carbonyl (C=O, ~170 ppm) and sulfonyl (SO₂, ~125 ppm) groups .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error ensures molecular formula accuracy.
- HPLC-PDA : Purity >95% is achievable using C18 reverse-phase columns with acetonitrile/water gradients .
Advanced: What strategies resolve contradictions in spectral data between synthetic batches?
Discrepancies in NMR or IR spectra often arise from:
- Unreacted intermediates : Use preparative TLC or column chromatography to isolate pure fractions.
- Tautomerism in oxadiazole rings : Perform variable-temperature NMR to observe dynamic equilibria (e.g., keto-enol tautomers) .
- Residual solvents : Dry samples under high vacuum (<0.1 mmHg) and analyze via -NMR in deuterated DMSO to detect traces of DCM or THF .
Advanced: How can computational modeling predict the biological activity of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). The furan and oxadiazole moieties often engage in π-π stacking with hydrophobic binding pockets .
- QSAR Studies : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental IC₅₀ values to identify critical substituents. For example, electron-withdrawing groups on the benzenesulfonyl ring may enhance binding affinity .
Advanced: What experimental designs are optimal for evaluating anti-exudative or antimicrobial activity?
- In vivo models : Use carrageenan-induced paw edema in rats (anti-exudative) at doses of 10–50 mg/kg. Measure edema volume at 1–6 hours post-administration .
- In vitro assays : For antimicrobial testing, employ microbroth dilution (MIC determination) against S. aureus and E. coli. Include positive controls (e.g., ciprofloxacin) and assess biofilm inhibition via crystal violet staining .
- Statistical rigor : Apply randomized block designs with ≥4 replicates to account for biological variability. Use ANOVA followed by Tukey’s post hoc test (p < 0.05) .
Advanced: How does the furan-2-yl substituent influence the compound’s reactivity and stability?
- Electron-rich nature : The furan oxygen enhances nucleophilic attack susceptibility at the oxadiazole ring, necessitating inert reaction conditions (e.g., argon atmosphere) during synthesis .
- Photodegradation : Furan derivatives are prone to UV-induced ring opening. Stability studies under ICH Q1B guidelines (exposure to 365 nm UV light) can quantify degradation products via LC-MS .
Advanced: What crystallographic techniques elucidate the solid-state structure of this compound?
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation from ethanol/DMF. The oxadiazole and benzenesulfonyl groups typically exhibit planar geometry with dihedral angles <10° between rings .
- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm phase purity and detect polymorphs .
Advanced: How can researchers address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro studies. For in vivo, formulate as nanoemulsions (e.g., Tween 80 and Labrasol) to enhance bioavailability .
- Salt formation : React with sodium hydroxide to generate a water-soluble sulfonate salt, confirmed via -NMR shift changes (~0.3 ppm downfield for SO₃⁻) .
Advanced: What are the implications of substituent variation on the benzenesulfonyl group?
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) : Increase metabolic stability but may reduce solubility.
- Hydrophilic groups (e.g., -OH, -NH₂) : Enhance aqueous solubility but risk rapid renal clearance.
- Structure-activity relationship (SAR) : Systematic substitution (e.g., para vs. meta positions) and evaluation via radioligand binding assays can identify optimal pharmacophores .
Advanced: How do researchers reconcile discrepancies between computational predictions and experimental bioactivity data?
- Re-evaluate force fields : Adjust partial charges in docking simulations using ab initio methods (e.g., DFT at B3LYP/6-31G* level) .
- Off-target effects : Perform proteome-wide affinity profiling (e.g., thermal shift assays) to identify unintended interactions .
- Experimental validation : Synthesize analogs with modified substituents and retest bioactivity to refine SAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
